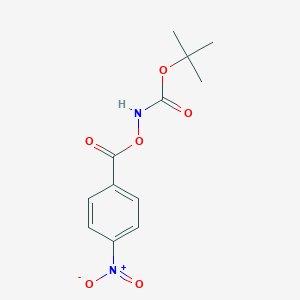

tert-Butyl (4-nitrobenzoyl)oxycarbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 191037. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(2-methylpropan-2-yl)oxycarbonylamino] 4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O6/c1-12(2,3)19-11(16)13-20-10(15)8-4-6-9(7-5-8)14(17)18/h4-7H,1-3H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUSVXMMZACDPPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10307436 | |

| Record name | tert-Butyl (4-nitrobenzoyl)oxycarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35657-41-1 | |

| Record name | 35657-41-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191037 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-Butyl (4-nitrobenzoyl)oxycarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl (4-nitrobenzoyl)oxycarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive protocol for the synthesis of tert-Butyl (4-nitrobenzoyl)oxycarbamate, a valuable reagent in organic synthesis. The synthesis is a two-step process commencing with the preparation of the precursors, 4-nitrobenzoyl chloride and tert-butyl N-hydroxycarbamate, followed by their coupling to yield the final product. This document outlines detailed experimental procedures, presents key quantitative data, and includes visualizations of the synthetic workflow.

Synthesis of Precursors

The successful synthesis of the target compound relies on the quality of two key precursors: 4-nitrobenzoyl chloride and tert-butyl N-hydroxycarbamate. The following sections detail their preparation.

Synthesis of 4-Nitrobenzoyl Chloride

4-Nitrobenzoyl chloride is synthesized from 4-nitrobenzoic acid via reaction with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride.

Experimental Protocol:

A common method involves the reaction of 4-nitrobenzoic acid with thionyl chloride. In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, 10.0 g (59.8 mmol) of 4-nitrobenzoic acid is suspended in 20 mL of thionyl chloride. A catalytic amount of N,N-dimethylformamide (DMF, ~0.5 mL) is added. The mixture is heated to reflux (approximately 75-80 °C) and maintained at this temperature until the evolution of gas ceases (typically 1-2 hours), and the solid has completely dissolved. The excess thionyl chloride is then removed by distillation under reduced pressure. The crude 4-nitrobenzoyl chloride can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane to yield a pale yellow solid.

| Parameter | Value |

| Starting Material | 4-Nitrobenzoic Acid |

| Reagents | Thionyl Chloride, DMF (catalyst) |

| Typical Yield | > 90% |

| Melting Point | 71-74 °C |

Synthesis of tert-Butyl N-Hydroxycarbamate

This precursor is prepared by the reaction of hydroxylamine hydrochloride with di-tert-butyl dicarbonate in the presence of a base.

Experimental Protocol:

In a flask, 13.9 g (200 mmol) of hydroxylamine hydrochloride is dissolved in a mixture of 100 mL of diethyl ether and 100 mL of water. The solution is cooled in an ice bath, and a solution of 43.6 g (200 mmol) of di-tert-butyl dicarbonate in 100 mL of diethyl ether is added. While stirring vigorously, a solution of 27.6 g (200 mmol) of potassium carbonate in 100 mL of water is added dropwise, ensuring the temperature remains below 10 °C. The reaction mixture is stirred at room temperature for 12-16 hours. The organic layer is then separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield tert-butyl N-hydroxycarbamate as a white solid. The product can be purified by recrystallization from a hexane/ethyl acetate mixture.

| Parameter | Value |

| Starting Material | Hydroxylamine Hydrochloride |

| Reagents | Di-tert-butyl dicarbonate, Potassium Carbonate |

| Typical Yield | 70-80% |

| Melting Point | 53-55 °C |

Synthesis of this compound

The final product is synthesized by the coupling reaction of 4-nitrobenzoyl chloride and tert-butyl N-hydroxycarbamate in the presence of a base.

Experimental Protocol:

To a solution of 1.33 g (10 mmol) of tert-butyl N-hydroxycarbamate in 20 mL of anhydrous dichloromethane in a round-bottom flask cooled in an ice bath (0 °C), 1.5 mL (11 mmol) of triethylamine is added. A solution of 1.86 g (10 mmol) of 4-nitrobenzoyl chloride in 10 mL of anhydrous dichloromethane is then added dropwise to the stirred mixture. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 16-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed successively with water, 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford this compound as a solid.

Quantitative Data Summary

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₄N₂O₆ | [1] |

| Molecular Weight | 282.25 g/mol | [2] |

| CAS Number | 35657-41-1 | [2] |

| Appearance | White to light yellow solid | |

| Purity | >97% (typical) | [3] |

Visualization of the Synthetic Workflow

The overall synthesis process can be visualized as a three-stage workflow, from the preparation of precursors to the final product.

Caption: Synthetic workflow for this compound.

Logical Relationship of Synthesis Steps

The synthesis follows a logical progression where the activated acyl chloride is coupled with the N-hydroxycarbamate.

Caption: Logical progression of the synthesis protocol.

References

An In-depth Technical Guide to the Synthesis of tert-Butyl (4-Nitrobenzoyl)oxycarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl (4-nitrobenzoyl)oxycarbamate, a valuable reagent and intermediate in organic synthesis. This document details the reaction pathway, experimental protocols, and key characterization data.

Overview

This compound is a derivative of hydroxylamine that incorporates a tert-butoxycarbonyl (Boc) protecting group and a 4-nitrobenzoyl moiety. The presence of the electron-withdrawing nitro group makes the 4-nitrobenzoyl group a good leaving group, rendering the compound useful in various chemical transformations. The Boc protecting group, on the other hand, is a common protecting group for amines, which can be readily removed under acidic conditions.

The synthesis of this compound is primarily achieved through the acylation of tert-butyl N-hydroxycarbamate with 4-nitrobenzoyl chloride. This reaction is a standard method for the formation of N-acyloxycarbamates.

Synthesis Pathway

The synthesis proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom of tert-butyl N-hydroxycarbamate acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. A base, typically a tertiary amine like triethylamine, is used to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.

An In-depth Technical Guide to tert-Butyl (4-nitrobenzoyl)oxycarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of tert-Butyl (4-nitrobenzoyl)oxycarbamate. Due to the limited availability of experimental data for this specific compound, this guide leverages data from structurally similar molecules and predictive models to offer valuable insights for researchers. The document includes a detailed, proposed experimental protocol for its synthesis, a summary of its core chemical attributes, and a discussion of the potential biological significance of the nitrobenzoyl moiety in drug discovery.

Chemical Properties

This compound is a carbamate derivative incorporating a nitrobenzoyl functional group. Its chemical identity is established by its molecular formula and CAS number. While specific experimental physical properties are not widely reported in the literature, estimations and data from analogous compounds provide a useful reference.

Table 1: Core Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄N₂O₆ | --INVALID-LINK--[1] |

| Molecular Weight | 298.25 g/mol | Calculated |

| CAS Number | 35657-41-1 | --INVALID-LINK--[1] |

| Predicted Melting Point | Data not available | - |

| Predicted Boiling Point | Data not available | - |

| Predicted Solubility | Likely soluble in organic solvents like dichloromethane, ethyl acetate, and acetone. Limited solubility in water. | Based on structural analogues[2] |

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a reliable synthetic route can be proposed based on the well-established reaction between an acyl chloride and a carbamate. The following protocol is adapted from the synthesis of the structurally similar tert-Butyl (4-chlorobenzoyl)oxycarbamate[2].

Proposed Experimental Protocol: Synthesis of this compound

Reaction Scheme:

Materials:

-

4-Nitrobenzoyl chloride

-

tert-Butyl hydroxycarbamate

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl hydroxycarbamate (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes.

-

Slowly add a solution of 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Collect the fractions containing the desired product and concentrate under reduced pressure to yield pure this compound.

Synthesis Workflow Diagram

Caption: Figure 1. Synthesis Workflow for this compound

Spectral Properties

Table 2: Predicted Spectral Data

| Technique | Predicted Chemical Shifts / Frequencies |

| ¹H NMR | tert-Butyl group: singlet around 1.5 ppm. Aromatic protons: two doublets between 7.5 and 8.5 ppm. NH proton: broad singlet, chemical shift dependent on solvent and concentration. |

| ¹³C NMR | tert-Butyl quaternary carbon: ~80-85 ppm. tert-Butyl methyl carbons: ~28 ppm. Aromatic carbons: ~120-150 ppm. Carbonyl carbons: ~150-170 ppm. |

| FT-IR | N-H stretch: ~3300 cm⁻¹. C=O stretches (carbamate and benzoyl): ~1700-1780 cm⁻¹. NO₂ stretches: ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric). |

Biological Activity and Drug Development Potential

While there is no specific biological activity reported for this compound, the presence of the 4-nitrobenzoyl moiety suggests potential for various pharmacological effects. Nitroaromatic compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[3][4][5]. The nitro group can act as a bioisostere for other functional groups and can be involved in crucial binding interactions with biological targets[6]. Furthermore, the nitro group can be reduced in vivo to form reactive species that may contribute to the compound's mechanism of action[7].

The carbamate group is also a common feature in many pharmaceuticals, often used to improve pharmacokinetic properties or to act as a prodrug moiety[8].

The combination of these two functional groups in this compound makes it an interesting candidate for further investigation in drug discovery programs. Its potential as a synthetic intermediate for more complex molecules with therapeutic applications should also be considered.

Potential Mechanistic Pathway

Given the general activities of nitro compounds, a hypothetical mechanism of action could involve the enzymatic reduction of the nitro group within a target cell (e.g., a bacterium or cancer cell). This reduction can lead to the formation of cytotoxic reactive nitrogen species, which can induce cellular damage and apoptosis.

Caption: Figure 2. Hypothetical Biological Action of a Nitroaromatic Compound

Conclusion

This compound is a chemical compound with potential for further exploration in synthetic and medicinal chemistry. While experimental data on its physical and spectral properties are scarce, this guide provides a solid foundation for researchers based on analogous compounds and established chemical principles. The proposed synthesis protocol offers a clear pathway for its preparation. The presence of the nitrobenzoyl and carbamate moieties suggests that this compound could serve as a valuable building block for the development of novel therapeutic agents. Further experimental investigation is warranted to fully elucidate its chemical and biological characteristics.

References

- 1. This compound | 35657-41-1 [chemicalbook.com]

- 2. tert-Butyl (4-Chlorobenzoyl)oxycarbamate () for sale [vulcanchem.com]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitro-Group-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. stereoelectronics.org [stereoelectronics.org]

tert-Butyl (4-nitrobenzoyl)oxycarbamate CAS number 35657-41-1

CAS Number: 35657-41-1

Molecular Formula: C₁₂H₁₄N₂O₆

Molecular Weight: 282.25 g/mol

This technical guide provides an in-depth overview of tert-butyl (4-nitrobenzoyl)oxycarbamate, a chemical intermediate with potential applications in organic synthesis and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information from closely related analogs and established chemical principles to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in publicly available literature. The following table summarizes the basic calculated properties and includes data from analogous compounds for comparative purposes.

| Property | Value | Source |

| This compound | ||

| Molecular Formula | C₁₂H₁₄N₂O₆ | PubChem[1] |

| Molecular Weight | 282.25 g/mol | PubChem[1] |

| tert-Butyl (4-chlorobenzoyl)oxycarbamate | ||

| Molecular Formula | C₁₂H₁₄ClNO₄ | - |

| Molecular Weight | 271.70 g/mol | - |

| Melting Point | 45 °C | - |

| tert-Butyl (4-nitrophenyl)carbamate | ||

| Molecular Formula | C₁₁H₁₄N₂O₄ | Supporting Information[2] |

| Molecular Weight | 238.24 g/mol | Supporting Information[2] |

| Boiling Point | 308-312 °C | Supporting Information[2] |

Synthesis

Proposed Experimental Protocol

Materials:

-

4-Nitrobenzoyl chloride

-

tert-Butyl N-hydroxycarbamate

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

-

Silica gel for column chromatography

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) and tert-butyl N-hydroxycarbamate (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add triethylamine (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate gradient to yield the desired product.

References

An Examination of tert-Butyl (4-nitrobenzoyl)oxycarbamate: An Inquiry into its Mechanism of Action

An extensive review of scientific literature and chemical databases reveals a significant gap in the understanding of the specific biological mechanism of action for tert-Butyl (4-nitrobenzoyl)oxycarbamate. Despite its documented existence and availability from chemical suppliers, there is a notable absence of published research detailing its interactions with biological systems, its potential therapeutic effects, or the signaling pathways it may modulate.

This technical guide aims to provide a transparent overview of the current state of knowledge regarding this compound. While a detailed exposition of its mechanism of action is not possible due to the lack of available data, this document will summarize the chemical information available and briefly touch upon the biological activities of structurally related, but distinct, chemical entities. This is intended to provide a contextual framework for researchers and drug development professionals, while clearly delineating the boundaries of current scientific understanding.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | tert-butyl N-[(4-nitrobenzoyl)oxy]carbamate | PubChem |

| CAS Number | 35657-41-1 | Chemical Supplier Catalogs |

| Molecular Formula | C₁₂H₁₄N₂O₆ | PubChem |

| Molecular Weight | 282.25 g/mol | PubChem |

| Canonical SMILES | CC(C)(C)OC(=O)NOC(=O)C1=CC=C(--INVALID-LINK--[O-])C=C1 | PubChem |

Current Status of Biological Activity Research

As of the latest available information, there are no published in vitro or in vivo studies that characterize the biological activity of this compound. Searches of prominent scientific databases have not yielded any reports of this compound being investigated as a modulator of any specific biological target, nor have any screening campaigns listed it as a hit. Consequently, there is no quantitative data, such as IC₅₀ or Kᵢ values, to report.

Insights from Structurally Related Compounds

While no direct information exists for this compound, examination of compounds with similar structural motifs—specifically the tert-butyl carbamate group—can offer broad, albeit speculative, insights into potential areas of biological relevance. It is critical to emphasize that the biological activities of these related compounds cannot be extrapolated to this compound, as minor structural changes can lead to vastly different pharmacological profiles.

For instance, various derivatives of tert-butyl carbamate have been explored in different therapeutic areas:

-

Anti-inflammatory Agents: Certain tert-butyl (substituted benzamido)phenylcarbamate derivatives have been synthesized and evaluated for their anti-inflammatory properties.

-

Neurodegenerative Disease Research: A multi-target compound, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate, has been investigated for its potential to inhibit β-secretase and acetylcholinesterase, enzymes implicated in the pathology of Alzheimer's disease.

-

Anticancer Applications: The related compound, tert-Butyl (4-chlorobenzoyl)oxycarbamate, has been utilized as a synthetic intermediate in the development of potential anticancer agents.

These examples are provided for contextual purposes only and do not imply any similar activity for this compound.

Future Directions and Conclusion

The absence of data on the mechanism of action of this compound represents a clear knowledge gap. For researchers, scientists, and drug development professionals, this presents an open field for investigation. Initial steps to elucidate its biological activity could involve:

-

High-Throughput Screening: Subjecting the compound to a broad panel of biological assays to identify potential targets.

-

Phenotypic Screening: Assessing the effect of the compound on cellular models of disease to uncover novel biological activities.

-

Computational Modeling: Utilizing in silico methods to predict potential binding targets based on its chemical structure.

physical and chemical properties of tert-butyl (4-nitrobenzoyl)oxycarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-butyl (4-nitrobenzoyl)oxycarbamate. Due to the limited availability of direct experimental data for this specific compound, this document outlines a probable synthetic route, predicted physicochemical properties based on analogous compounds, and expected spectral characteristics. Furthermore, potential avenues for research into its reactivity, stability, and biological activity are discussed, along with detailed experimental protocols. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound in medicinal chemistry and drug development.

Introduction

This compound, with the Chemical Abstracts Service (CAS) registry number 35657-41-1, is a molecule of interest in organic synthesis and medicinal chemistry. Its structure incorporates a reactive 4-nitrobenzoyl group, a versatile tert-butoxycarbonyl (Boc) protecting group, and a potentially labile N-O bond. These features suggest its potential as an intermediate in the synthesis of more complex molecules, including novel therapeutic agents. The presence of the nitroaromatic moiety and the carbamate structure hints at possible biological activities worth exploring. This guide aims to consolidate the known information and provide a predictive framework for the properties and utility of this compound.

Physicochemical Properties

While specific experimental data for this compound is scarce in publicly available literature, its properties can be predicted based on its structural components and data from analogous compounds.

Table 1: Predicted Physical and Chemical Properties of this compound

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Formula | C₁₂H₁₄N₂O₆ | Confirmed by PubChem. |

| Molecular Weight | 298.25 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to pale yellow solid. | Based on related nitrobenzoyl and carbamate compounds. |

| Melting Point | Not available. Expected to be a solid at room temperature with a distinct melting point. | General property of similar organic compounds. |

| Boiling Point | Not available. Likely to decompose upon heating at atmospheric pressure. | The presence of the nitro group and the N-O bond suggests thermal instability. |

| Solubility | Predicted to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Limited solubility in non-polar solvents like hexane and sparingly soluble in water. | Based on the solubility of a similar compound, tert-butyl (4-chlorobenzoyl)oxycarbamate, and the polar nature of the nitro and carbamate groups combined with the organic character of the rest of the molecule. |

| CAS Number | 35657-41-1 | Confirmed by multiple chemical databases. |

Synthesis and Experimental Protocols

A plausible synthetic route for this compound involves the acylation of tert-butyl N-hydroxycarbamate with 4-nitrobenzoyl chloride. This method is analogous to the synthesis of similar N-acyloxycarbamates.

Proposed Synthesis of this compound

The proposed two-step synthesis begins with the preparation of the acylating agent, 4-nitrobenzoyl chloride, from 4-nitrobenzoic acid. This is followed by the coupling reaction with tert-butyl N-hydroxycarbamate.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis of 4-Nitrobenzoyl Chloride

Materials:

-

4-Nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitrobenzoic acid.

-

Add an excess of thionyl chloride (approximately 2-3 equivalents).

-

Add a catalytic amount of DMF.

-

Heat the reaction mixture to reflux and stir for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 4-nitrobenzoyl chloride can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Nitrobenzoyl chloride

-

tert-Butyl N-hydroxycarbamate

-

Triethylamine

-

Anhydrous dichloromethane (DCM)

Procedure:

-

Dissolve tert-butyl N-hydroxycarbamate in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0°C in an ice bath.

-

Add triethylamine (approximately 1.1 equivalents) to the solution.

-

Slowly add a solution of 4-nitrobenzoyl chloride (1 equivalent) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Spectral Properties (Predicted)

Table 2: Predicted Spectral Data for this compound

| Technique | Predicted Peaks/Signals | Interpretation |

| ¹H NMR | ~8.3-8.5 ppm (d, 2H), ~8.1-8.3 ppm (d, 2H), ~1.5 ppm (s, 9H), ~8.0-9.0 ppm (br s, 1H) | Aromatic protons of the 4-nitrophenyl group (AA'BB' system), protons of the tert-butyl group, and the NH proton of the carbamate. |

| ¹³C NMR | ~165 ppm, ~150 ppm, ~140 ppm, ~130 ppm, ~124 ppm, ~85 ppm, ~28 ppm | Carbonyl carbons (ester and carbamate), aromatic carbons, quaternary carbon of the tert-butyl group, and methyl carbons of the tert-butyl group. |

| IR (Infrared) | ~3300 cm⁻¹ (N-H stretch), ~1780 cm⁻¹ (C=O stretch, ester), ~1720 cm⁻¹ (C=O stretch, carbamate), ~1530 cm⁻¹ and ~1350 cm⁻¹ (NO₂ asymmetric and symmetric stretches) | Characteristic vibrational frequencies for the functional groups present in the molecule. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 298. Expected fragmentation patterns include loss of the tert-butyl group (-57), loss of CO₂ (-44), and cleavage of the N-O bond. | Provides information on the molecular weight and structural fragments. |

Reactivity and Stability

The chemical reactivity and stability of this compound are dictated by its functional groups.

-

Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, which would yield 4-nitrobenzoic acid and tert-butyl N-hydroxycarbamate.

-

Boc Deprotection: The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions (e.g., with trifluoroacetic acid) to yield the corresponding N-hydroxycarbamate derivative.

-

Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents (e.g., H₂/Pd-C, SnCl₂), which would provide a route to aminobenzoyl derivatives.

-

N-O Bond Cleavage: The N-O bond is relatively weak and could be cleaved under certain reductive or radical conditions.

-

Thermal Stability: The presence of the nitro group and the N-O bond suggests that the compound may be thermally sensitive and should be stored in a cool, dark place.

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for this compound, its structural motifs suggest several avenues for investigation. The nitroaromatic group is a common feature in various bioactive compounds, and carbamates are known to act as enzyme inhibitors.

Postulated Biological Targets

Based on its structure, potential biological activities could include:

-

Antimicrobial Activity: Nitroaromatic compounds are known to exhibit antimicrobial properties.

-

Anticancer Activity: The 4-nitrobenzoyl moiety could be explored for its potential as a cytotoxic agent.

-

Enzyme Inhibition: The carbamate group could act as a covalent or non-covalent inhibitor of various enzymes, particularly serine hydrolases.

Proposed Experimental Workflow for Biological Screening

Caption: Workflow for the initial biological evaluation.

Conclusion

This compound is a compound with potential utility in organic synthesis and medicinal chemistry. While direct experimental data is limited, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic route with detailed protocols, and a roadmap for investigating its potential biological activities. The information presented herein is intended to serve as a valuable starting point for researchers and scientists interested in exploring the chemistry and applications of this and related molecules. Further experimental validation of the predicted properties and biological activities is warranted to fully elucidate the potential of this compound.

Stability and Storage of tert-Butyl (4-nitrobenzoyl)oxycarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-butyl (4-nitrobenzoyl)oxycarbamate. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide synthesizes information from related chemical structures, including tert-butyl carbamates, N-acyloxy compounds, and nitroaromatic compounds, to infer potential stability liabilities and provide best-practice recommendations for its handling and storage.

Core Stability Profile

This compound is a complex molecule incorporating three key functional groups that influence its stability: a tert-butoxycarbonyl (Boc) group, an N-acyloxycarbamate linkage, and a 4-nitrobenzoyl moiety. Each of these groups presents potential degradation pathways under specific environmental conditions.

General Recommendations: Based on the analysis of its structural components, it is recommended to store this compound in a cool, dry, and dark place. One supplier suggests storage sealed in a dry environment at room temperature.[1]

Quantitative Stability Data

| Stress Condition | Compound Class | Observed Instability/Degradation | Comments |

| Acidic pH | tert-Butyl Carbamates | Susceptible to hydrolysis, leading to cleavage of the Boc group. | The rate of hydrolysis is dependent on the acid concentration and temperature. |

| Basic pH | Carbamates | Generally more stable than under acidic conditions, but hydrolysis can occur. | The rate of hydrolysis is typically slower than acid-catalyzed hydrolysis. |

| Elevated Temperature | tert-Butyl Peroxybenzoate | Thermal decomposition occurs in the range of 100–210 °C. | Decomposition is an exothermic process. |

| Light Exposure | Nitroaromatic Compounds | Can undergo photodegradation upon exposure to UV light. | The degradation can lead to the formation of various photoproducts. |

| Oxidative Stress | Carbamates | Generally stable, but can be susceptible to strong oxidizing agents. | The specific reaction would depend on the nature of the oxidizing agent. |

Potential Degradation Pathways

Based on the chemical functionalities present in this compound, several degradation pathways can be postulated.

Acid-Catalyzed Hydrolysis

The tert-butoxycarbonyl (Boc) group is notoriously labile under acidic conditions. Protonation of the carbonyl oxygen of the carbamate or the ether oxygen of the tert-butyl group can initiate cleavage, leading to the formation of isobutylene, carbon dioxide, and the corresponding amine.

Base-Catalyzed Hydrolysis

Under basic conditions, nucleophilic attack of a hydroxide ion on the carbonyl carbons of the ester or carbamate is possible. Hydrolysis of the ester linkage would yield 4-nitrobenzoic acid and tert-butyl hydroxycarbamate.

Thermal Decomposition

At elevated temperatures, homolytic cleavage of the weak N-O bond is a probable decomposition pathway, leading to the formation of radical species that can propagate further reactions.

Photodegradation

The 4-nitroaromatic chromophore can absorb UV light, leading to electronic excitation and subsequent chemical reactions. This can involve reduction of the nitro group or cleavage of adjacent bonds.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound should involve forced degradation studies under various stress conditions.[2][3][4][5][6] The following protocols outline a general approach.

General Experimental Workflow

Preparation of Stock Solution

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

Forced Degradation Conditions

-

Acidic Hydrolysis:

-

Mix a known volume of the stock solution with an equal volume of 0.1 M hydrochloric acid.

-

Incubate the solution at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).

-

At each time point, withdraw a sample, neutralize it with a suitable base (e.g., 0.1 M sodium hydroxide), and dilute with the mobile phase for analysis.

-

-

Basic Hydrolysis:

-

Mix a known volume of the stock solution with an equal volume of 0.1 M sodium hydroxide.

-

Follow the incubation and sampling procedure described for acidic hydrolysis, neutralizing the samples with a suitable acid (e.g., 0.1 M hydrochloric acid) before analysis.

-

-

Oxidative Degradation:

-

Mix a known volume of the stock solution with an equal volume of a 3% solution of hydrogen peroxide.

-

Store the solution at room temperature, protected from light, for a defined period.

-

Withdraw samples at specified time points for analysis.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of the solid compound in a controlled temperature oven at an elevated temperature (e.g., 80°C).

-

At specified time points, remove a sample, allow it to cool to room temperature, and dissolve it in a suitable solvent for analysis.

-

-

Photolytic Degradation:

-

Expose both a solid sample and a solution of the compound to a light source capable of emitting UV and visible light (e.g., as per ICH Q1B guidelines).

-

Maintain a control sample in the dark at the same temperature.

-

At specified time points, analyze the exposed and control samples.

-

Analytical Methodology

-

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from its degradation products.

-

Column: A C18 reversed-phase column is a common choice.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically required.

-

Detection: UV detection at a wavelength where the parent compound and potential degradants absorb (e.g., around 254 nm due to the nitroaromatic ring).

-

-

Mass spectrometry (LC-MS) should be coupled with the HPLC method to aid in the identification of degradation products.

-

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of isolated degradation products.

Summary and Recommendations

While direct, quantitative stability data for this compound is scarce, a thorough analysis of its chemical structure suggests potential for degradation under acidic, thermal, and photolytic conditions. Researchers, scientists, and drug development professionals should handle and store this compound with care, adhering to the following recommendations:

-

Storage: Store in a well-sealed container in a cool, dry, and dark environment. Refrigeration (2-8°C) may be considered for long-term storage to minimize potential thermal degradation.

-

Handling: Avoid exposure to strong acids, high temperatures, and direct sunlight or UV radiation.

-

Formulation Development: If this compound is to be used in formulations, careful consideration of the pH and potential for light exposure is critical. The use of light-protective packaging and buffered solutions may be necessary.

Conducting comprehensive forced degradation studies as outlined in this guide is strongly recommended to establish the intrinsic stability of this compound and to identify any potential degradation products that may impact its use in research and development.

References

- 1. cecas.clemson.edu [cecas.clemson.edu]

- 2. benchchem.com [benchchem.com]

- 3. biopharminternational.com [biopharminternational.com]

- 4. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Navigating the Safety Profile of tert-Butyl (4-nitrobenzoyl)oxycarbamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for tert-Butyl (4-nitrobenzoyl)oxycarbamate, a reagent often utilized in chemical synthesis. The following sections detail its physical and chemical properties, associated hazards, handling protocols, and emergency procedures to ensure its safe use in a laboratory setting. All information is aggregated from publicly available Safety Data Sheets (SDS) and chemical databases.

Core Safety & Physical Data

Accurate knowledge of a compound's physical and chemical properties is fundamental to its safe handling and use in experimental design. The following tables summarize the key quantitative data for this compound and its known hazard classifications.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C12H14N2O6 | [1] |

| Molecular Weight | 282.25 g/mol | [1] |

| CAS Number | 35657-41-1 | [2][3] |

| Boiling Point | 167 - 169 °F / 75 - 76 °C (at 0.3 hPa) | [4] |

| Density | 1.021 g/cm³ (at 77 °F / 25 °C) | [4] |

| Partition Coefficient (log Pow) | 3 (at 77 °F / 25 °C, pH 6.5) | [4] |

| Storage Temperature | Sealed in dry, Room Temperature; Not exceeding 38 °C/ 100 °F | [3][4] |

GHS Hazard Information

| Hazard Statement | Classification | Precautionary Statement Examples | Source |

| H242 | Heating may cause a fire. | P210, P220, P234 | [4][5] |

| H302 | Harmful if swallowed. | P264, P270, P301 + P310 + P330 | [6][7] |

| H315 | Causes skin irritation. | P264, P280, P302 + P352, P332 + P313 | [4] |

| H317 | May cause an allergic skin reaction. | P261, P272, P280, P302 + P352, P333 + P313 | [4][5] |

| H319 | Causes serious eye irritation. | P264, P280, P305 + P351 + P338, P337 + P313 | [8] |

| H332 | Harmful if inhaled. | P261, P271, P304 + P340, P312 | [4][5] |

| H400 | Very toxic to aquatic life. | P273, P391 | [4][7] |

| H412 | Harmful to aquatic life with long lasting effects. | P273 | [4] |

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to strict experimental protocols is paramount when working with this compound to mitigate risks. The following sections provide detailed methodologies for its handling, storage, and disposal, as well as emergency first aid measures.

Standard Handling Protocol

-

Engineering Controls : All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][9]

-

Personal Protective Equipment (PPE) :

-

Handling Practices :

Storage and Disposal Workflow

Proper storage and waste management are critical to maintaining a safe laboratory environment.

References

- 1. This compound | C12H14N2O6 | CID 303150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 35657-41-1 [chemicalbook.com]

- 3. This compound CAS#: 35657-41-1 [m.chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]

- 6. This compound | 35657-41-1 [amp.chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Tert-butyl 4-nitrobenzoate | C11H13NO4 | CID 283005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

The Genesis of a Reagent: A Technical Guide to tert-Butyl (4-nitrobenzoyl)oxycarbamate

For Immediate Release

This technical guide provides an in-depth exploration of tert-butyl (4-nitrobenzoyl)oxycarbamate, a reagent utilized in organic synthesis. While the definitive discovery and initial synthesis of this specific compound are not extensively documented in readily available scientific literature, its structure and functional groups point to its role as a reagent in peptide synthesis and related transformations. This document outlines its probable synthetic pathway, chemical properties, and potential applications, catering to researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a solid at room temperature. Its key identifiers and properties are summarized in the table below.

| Property | Value |

| CAS Number | 35657-41-1 |

| Molecular Formula | C₁₂H₁₄N₂O₆ |

| Molecular Weight | 282.25 g/mol |

| IUPAC Name | tert-butyl N-(4-nitrobenzoyloxy)carbamate |

| Appearance | White to off-white solid |

A Plausible Synthesis Route

The synthesis of this compound can be logically deduced from established methods for the preparation of similar N-acyloxycarbamates. The most probable route involves the acylation of N-Boc-hydroxylamine with 4-nitrobenzoyl chloride. This reaction is a standard method for forming an ester linkage between a carboxylic acid derivative and a hydroxylamine.

Experimental Protocol

Materials:

-

N-Boc-hydroxylamine (tert-butyl N-hydroxycarbamate)

-

4-Nitrobenzoyl chloride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel is placed under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: N-Boc-hydroxylamine (1.0 equivalent) is dissolved in anhydrous dichloromethane. The solution is cooled to 0 °C in an ice bath.

-

Base Addition: Triethylamine (1.1 equivalents) is added to the solution.

-

Acylation: A solution of 4-nitrobenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane is added dropwise to the stirred reaction mixture via the dropping funnel over a period of 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction mixture is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed successively with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude product is then purified by silica gel column chromatography using a hexane-ethyl acetate gradient to afford pure this compound as a solid.

Logical Framework for Synthesis

The synthesis follows a logical progression from starting materials to the final product, as illustrated in the diagram below.

Caption: Workflow for the synthesis of this compound.

Mechanistic Insight

The probable mechanism of action for this compound is as an electrophilic aminating agent. The electron-withdrawing 4-nitrobenzoyl group makes the N-O bond susceptible to cleavage, allowing for the transfer of the "Boc-N" moiety to a nucleophile.

Caption: Proposed mechanism of amination using the title compound.

Historical Context and Potential Applications

While a specific "discovery" paper for this compound is not readily identifiable, its design is characteristic of reagents developed for peptide synthesis and the protection of amino groups. The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions.

The inclusion of the 4-nitrobenzoyl group suggests its role as a good leaving group, facilitating the primary function of the molecule: the delivery of the Boc-protected amino group. This type of reagent is valuable in the construction of complex molecules, particularly in the pharmaceutical industry for the synthesis of peptides and other nitrogen-containing bioactive compounds. Its development can be seen as part of the broader effort to create efficient and selective reagents for the protection and manipulation of functional groups in organic synthesis.

A Proposed Framework for the Theoretical Investigation of tert-butyl (4-nitrobenzoyl)oxycarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines a comprehensive theoretical framework for the in-depth computational analysis of tert-butyl (4-nitrobenzoyl)oxycarbamate. While dedicated theoretical studies on this specific molecule are not extensively available in public literature, this document provides a robust roadmap for its investigation using established quantum chemical methods. By leveraging methodologies applied to structurally related compounds, this guide details proposed experimental protocols, anticipates key data outputs, and visualizes the logical workflow of such a study. The objective is to furnish researchers and drug development professionals with a practical blueprint for exploring the molecule's structural, electronic, and reactive properties, thereby facilitating future research and application.

Introduction

This compound is a molecule of interest due to its potential applications in organic synthesis and medicinal chemistry, stemming from its carbamate and nitrobenzoyl functionalities. The tert-butyl group offers steric bulk and kinetic stability, while the 4-nitrobenzoyl moiety is a well-known chromophore and an electrophilic site.[1] A thorough understanding of its molecular properties through theoretical and computational chemistry is crucial for predicting its reactivity, stability, and potential biological interactions.[2]

Computational chemistry provides a powerful lens to examine molecular features that are often difficult or impossible to probe experimentally.[2] This guide proposes a systematic approach using Density Functional Theory (DFT), a widely used and reliable method for quantum chemical calculations, to elucidate the characteristics of this compound.[3][4]

Proposed Computational Methodology

The following section details a proposed protocol for a comprehensive theoretical study of this compound. The methodology is based on standard practices in computational organic chemistry.

Geometry Optimization and Vibrational Analysis

The initial step involves determining the most stable three-dimensional conformation of the molecule.

Protocol:

-

Initial Structure: The molecular structure of this compound will be constructed using a molecular editor. The CAS number for this compound is 35657-41-1.[5]

-

Computational Method: Geometry optimization will be performed using Density Functional Theory (DFT). The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is recommended for its balance of accuracy and computational cost.

-

Basis Set: The 6-311++G(d,p) basis set will be employed. This set is robust, including diffuse functions (++) to describe anions and excited states accurately, and polarization functions (d,p) for a more precise description of bonding.

-

Solvation Model: To simulate a more realistic chemical environment, calculations can be performed in both the gas phase and in various solvents (e.g., water, DMSO) using the Polarizable Continuum Model (PCM).

-

Frequency Calculation: Following optimization, a frequency calculation will be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide predicted infrared (IR) and Raman spectra.

Frontier Molecular Orbital (FMO) Analysis

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.

Protocol:

-

Orbital Energy Calculation: The energies of the HOMO and LUMO will be calculated from the optimized molecular structure.

-

HOMO-LUMO Gap: The energy gap (ΔE = ELUMO - EHOMO) will be determined. A smaller gap generally implies higher chemical reactivity and lower kinetic stability.

-

Orbital Visualization: The 3D distributions of the HOMO and LUMO will be plotted to identify the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO).

Molecular Electrostatic Potential (MEP) Mapping

The MEP map provides a visual representation of the charge distribution on the molecule's surface.

Protocol:

-

MEP Calculation: The MEP will be calculated on the electron density surface of the optimized molecule.

-

Surface Mapping: The potential values will be color-coded onto the surface: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green represents regions of neutral potential.

Predicted Data and Analysis

The proposed computational study would yield a wealth of quantitative data. The following tables illustrate the expected outputs.

Table 1: Predicted Geometrical Parameters

(Illustrative data based on typical bond lengths and angles for similar functional groups)

| Parameter | Bond/Angle | Predicted Value (Gas Phase) |

| Bond Lengths (Å) | C=O (nitro) | 1.21 |

| N-O (nitro) | 1.23 | |

| C-N (nitro-phenyl) | 1.48 | |

| C=O (carbamate) | 1.22 | |

| N-O (carbamate) | 1.40 | |

| O-C (ester) | 1.35 | |

| C-O (tert-butyl) | 1.45 | |

| Bond Angles (°) | O-N-O (nitro) | 124.5 |

| C-N-O (carbamate) | 110.0 | |

| N-O-C (ester) | 115.0 | |

| Dihedral Angle (°) | Nitro-Phenyl | ~5.0 |

| Carbamate-Ester | ~175.0 |

Table 2: Predicted Quantum Chemical Descriptors

(Illustrative data based on calculations of related nitroaromatic and carbamate compounds)

| Descriptor | Formula | Predicted Value (eV) |

| HOMO Energy (EHOMO) | - | -7.5 |

| LUMO Energy (ELUMO) | - | -2.1 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.4 |

| Ionization Potential (I) | -EHOMO | 7.5 |

| Electron Affinity (A) | -ELUMO | 2.1 |

| Electronegativity (χ) | (I + A) / 2 | 4.8 |

| Chemical Hardness (η) | (I - A) / 2 | 2.7 |

| Chemical Softness (S) | 1 / (2η) | 0.185 |

| Electrophilicity Index (ω) | χ² / (2η) | 4.26 |

Visualizations of Theoretical Concepts

Diagrams are essential for conveying complex theoretical information. The following visualizations, generated using the DOT language, illustrate key aspects of the proposed study.

References

- 1. researchgate.net [researchgate.net]

- 2. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 35657-41-1 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: Tert-butyl (4-nitrobenzoyl)oxycarbamate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl (4-nitrobenzoyl)oxycarbamate is an emerging reagent in organic synthesis, valued for its potential as a versatile electrophilic aminating agent. Its structure incorporates a tert-butoxycarbonyl (Boc) protected amine, which can be transferred to a variety of nucleophiles. The presence of the 4-nitrobenzoyl group, a good leaving group, facilitates the nucleophilic attack on the nitrogen atom. This document provides detailed application notes and protocols for the synthesis and use of this compound in key organic transformations, including the amination of organometallic reagents, amines, and enolates.

Introduction

The introduction of a nitrogen-containing functional group is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Electrophilic amination, the transfer of an amino group from an electrophilic nitrogen source to a nucleophile, offers a powerful strategy for the formation of carbon-nitrogen and nitrogen-nitrogen bonds. While various electrophilic aminating agents have been developed, N-Boc-O-acyl hydroxylamines, such as this compound, are of particular interest due to their stability and reactivity profile. The Boc protecting group is widely used in organic synthesis due to its robustness under many reaction conditions and its facile removal under mild acidic conditions.

This document outlines the synthesis of this compound and provides detailed protocols for its application as an electrophilic source of the "NHBoc" moiety. The provided protocols are based on established procedures for analogous N-Boc-O-acyl and N-Boc-O-sulfonyl hydroxylamines and are intended to serve as a starting point for further investigation and optimization.

Synthesis of this compound

A plausible synthetic route to this compound involves the acylation of N-Boc-hydroxylamine with 4-nitrobenzoyl chloride in the presence of a base.

Experimental Protocol: Synthesis of this compound

Materials:

-

N-Boc-hydroxylamine

-

4-Nitrobenzoyl chloride

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of N-Boc-hydroxylamine (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq.).

-

Slowly add a solution of 4-nitrobenzoyl chloride (1.05 eq.) in anhydrous DCM to the reaction mixture via a dropping funnel over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Application Notes and Protocols: The Use of tert-Butyl (4-nitrobenzoyl)oxycarbamate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview of the putative role of tert-butyl (4-nitrobenzoyl)oxycarbamate in peptide synthesis. Based on its chemical structure, this reagent is proposed as an efficient aminating agent for the introduction of the tert-butyloxycarbonyl (Boc) protecting group onto the N-terminus of amino acids. The presence of the electron-withdrawing 4-nitrobenzoyl group is anticipated to enhance the reactivity of the carbamate, facilitating the protection of amino groups under mild conditions. This document outlines the inferred mechanism of action, provides detailed experimental protocols for N-terminal Boc protection, and presents a logical workflow for its application in a broader peptide synthesis context.

Introduction

In the intricate process of peptide synthesis, the selective protection and deprotection of reactive functional groups are paramount to prevent unwanted side reactions and ensure the correct peptide sequence. The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategies, particularly in solid-phase peptide synthesis (SPPS). The stability of the Boc group to a wide range of reaction conditions, coupled with its facile removal under acidic conditions, makes it an invaluable tool for chemists.

This compound is a specialized reagent designed for the efficient introduction of the Boc protecting group. The key feature of this molecule is the N-O bond and the 4-nitrobenzoyloxy group, which acts as an excellent leaving group. The electron-withdrawing nature of the nitro group significantly increases the electrophilicity of the carbamate carbonyl carbon, rendering the reagent highly susceptible to nucleophilic attack by the amino group of an amino acid. This heightened reactivity allows for potentially faster and more efficient Boc protection compared to some traditional reagents.

Mechanism of Action: N-Terminal Boc Protection

The primary application of this compound in peptide synthesis is for the protection of the α-amino group of an amino acid. The proposed reaction mechanism involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the carbamate. This is followed by the departure of the stable 4-nitrobenzoyloxy leaving group.

Caption: Proposed mechanism for Boc protection.

Experimental Protocols

The following protocols are provided as a general guideline for the use of this compound for the N-Boc protection of amino acids. Optimization may be required for specific amino acids.

Materials

-

Amino Acid

-

This compound

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane)

-

Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Distilled water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

Protocol for N-Boc Protection of an Amino Acid

-

Dissolution: In a round-bottom flask, dissolve the amino acid (1.0 eq) in a suitable solvent mixture (e.g., a mixture of water and dioxane or THF).

-

Basification: Add a suitable base, such as triethylamine (2.0-2.5 eq), to the solution to deprotonate the amino group and facilitate the reaction.

-

Reagent Addition: Dissolve this compound (1.1-1.2 eq) in the same organic solvent and add it dropwise to the amino acid solution at 0 °C with stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Add water to the residue and wash with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove unreacted starting material and the 4-nitrobenzoyloxy byproduct.

-

Carefully acidify the aqueous layer to pH 2-3 with a cold, dilute acid (e.g., 1 M HCl) at 0 °C to precipitate the Boc-protected amino acid.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. If necessary, purify the Boc-protected amino acid by silica gel column chromatography.

Quantitative Data

While specific quantitative data for the use of this compound in peptide synthesis is not extensively available in the literature, the following table provides typical yields for N-Boc protection of various amino acids using standard, commercially available reagents like Di-tert-butyl dicarbonate (Boc)₂O. It is anticipated that the use of the more reactive this compound would result in comparable or potentially higher yields under optimized conditions.

| Amino Acid | Protecting Reagent | Typical Yield (%) |

| Alanine | (Boc)₂O | >95 |

| Glycine | (Boc)₂O | >95 |

| Leucine | (Boc)₂O | >90 |

| Phenylalanine | (Boc)₂O | >90 |

| Proline | (Boc)₂O | >95 |

| Valine | (Boc)₂O | >85 |

Workflow in Solid-Phase Peptide Synthesis (SPPS)

The use of this compound would typically be in the preparation of the Boc-protected amino acid monomers prior to their use in SPPS. The general workflow is depicted below.

Caption: Workflow for using the reagent in SPPS.

Advantages and Considerations

Potential Advantages:

-

High Reactivity: The electron-withdrawing 4-nitrobenzoyl group is expected to make this reagent more reactive than standard Boc-protection reagents, potentially leading to shorter reaction times and higher yields.

-

Mild Reaction Conditions: The increased reactivity may allow for the use of milder bases and lower temperatures, which can be beneficial for sensitive amino acids.

Considerations:

-

Byproduct Removal: The 4-nitrobenzoyloxy byproduct will need to be efficiently removed during the work-up and purification steps.

-

Stability: The stability of the reagent should be considered, and it should be stored in a cool, dry place away from moisture.

-

Cost and Availability: As a specialized reagent, the cost and availability may be a factor compared to more common reagents like (Boc)₂O.

Conclusion

While not as commonly cited as other Boc-protection reagents, this compound presents a potentially powerful tool for the N-terminal protection of amino acids in peptide synthesis. Its enhanced reactivity, stemming from the well-designed leaving group, could offer advantages in terms of efficiency and milder reaction conditions. The protocols and workflows outlined in these notes provide a solid foundation for researchers to explore the application of this promising reagent in their synthetic endeavors. Further experimental validation is encouraged to fully characterize its performance with a diverse range of amino acid substrates.

Application Notes and Protocols: tert-Butyl (4-nitrobenzoyl)oxycarbamate as an Electrophilic Aminating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (4-nitrobenzoyl)oxycarbamate is an electrophilic aminating agent designed for the facile introduction of a protected primary amine group (Boc-amine) to a variety of nucleophilic substrates. The presence of the electron-withdrawing 4-nitrobenzoyl group activates the N-O bond, making the nitrogen atom susceptible to nucleophilic attack. This reagent offers a valuable tool for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals and other biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group is advantageous due to its stability under a range of reaction conditions and its straightforward removal under acidic conditions. While specific literature on the application of this compound is limited, its reactivity can be inferred from analogous O-acyl-N-Boc-hydroxylamine derivatives. These reagents are typically employed in the amination of carbanions, enolates, and other soft nucleophiles.

Key Applications

-

α-Amination of Carbonyl Compounds: Formation of α-amino acids and their derivatives through the reaction with enolates of esters, ketones, and amides.

-

Amination of Organometallics: Direct amination of Grignard reagents, organolithiums, and organocuprates.

-

Synthesis of Nitrogen-Containing Heterocycles: As a key building block in the synthesis of complex nitrogenous scaffolds.

Data Presentation

Due to the limited availability of specific data for this compound, the following table represents typical yields for the α-amination of various carbonyl compounds using analogous O-acyl-N-Boc-hydroxylamine reagents. This data is intended to provide a general expectation of reactivity and should be optimized for the specific substrate and reagent.

| Entry | Substrate (Ketone/Ester) | Base | Aminating Agent Analogue | Solvent | Temp (°C) | Yield (%) |

| 1 | Propiophenone | LDA | O-(diphenylacetyl)-N-Boc-hydroxylamine | THF | -78 to RT | 75 |

| 2 | 2-Methylcyclohexanone | LiHMDS | O-benzoyl-N-Boc-hydroxylamine | THF | -78 to 0 | 82 |

| 3 | tert-Butyl acetate | LDA | O-benzoyl-N-Boc-hydroxylamine | THF | -78 | 65 |

| 4 | N-Boc-pyrrolidinone | KHMDS | O-pivaloyl-N-Boc-hydroxylamine | Toluene | -78 to RT | 70 |

| 5 | Diethyl malonate | NaH | O-benzoyl-N-Boc-hydroxylamine | DMF | 0 to RT | 88 |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of analogous O-acyl-N-Boc-hydroxylamines.

Materials:

-

tert-Butyl N-hydroxycarbamate

-

4-Nitrobenzoyl chloride

-

Triethylamine (Et3N) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl N-hydroxycarbamate (1.0 eq) and dissolve in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.1 eq) to the solution and stir for 10 minutes.

-

In a separate flask, dissolve 4-nitrobenzoyl chloride (1.05 eq) in anhydrous dichloromethane.

-

Add the 4-nitrobenzoyl chloride solution dropwise to the cooled solution of tert-butyl N-hydroxycarbamate and triethylamine over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO3 solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Protocol 2: General Procedure for the α-Amination of a Ketone Enolate

Materials:

-

Ketone substrate

-

Lithium diisopropylamide (LDA) or other suitable base

-

This compound

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringes for transfer of anhydrous reagents

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the ketone substrate (1.0 eq) and dissolve in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of LDA (1.1 eq) dropwise to the ketone solution. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

In a separate flask, dissolve this compound (1.2 eq) in anhydrous THF.

-

Add the solution of the aminating agent dropwise to the enolate solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl solution.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired α-amino ketone.

Visualizations

Caption: Synthesis of this compound.

Caption: Experimental workflow for α-amination of a ketone.

Caption: General mechanism for electrophilic amination of an enolate.

Application Notes and Protocols: Reaction of tert-Butyl (4-Nitrobenzoyl)oxycarbamate with Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a nitrogen-containing functional group is a cornerstone of modern medicinal chemistry and drug development. The amine moiety is a key feature in a vast array of pharmaceuticals, influencing their pharmacological and pharmacokinetic properties. tert-Butyl (4-nitrobenzoyl)oxycarbamate has emerged as a valuable reagent for the electrophilic amination of various nucleophiles, including primary and secondary amines. This process, often referred to as N-amination, provides a direct route to N-Boc protected hydrazine derivatives, which are versatile intermediates in the synthesis of more complex molecules. The 4-nitrobenzoyl group acts as a good leaving group, facilitating the transfer of the Boc-protected amino group (Boc-NH) to the amine substrate.

This document provides detailed application notes on the utility of this compound in the synthesis of N-Boc protected amines and offers generalized experimental protocols based on analogous reactions with similar electrophilic aminating agents.

Applications in Drug Discovery and Development

The reaction of this compound with amines is a strategic tool in the drug discovery pipeline, primarily for the synthesis of novel molecular entities and for the late-stage functionalization of existing drug candidates.

-

Scaffold Decoration: The introduction of a Boc-protected amino group onto a lead molecule can significantly alter its biological activity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. The resulting N-N bond formation can be a key step in building novel heterocyclic scaffolds or in creating linkers for antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

-

Bioisosteric Replacement: The N-amino group can serve as a bioisostere for other functional groups, allowing for fine-tuning of a drug candidate's properties to improve its efficacy and safety profile.

-